1-Bromo-2-methyl-4-propoxybenzene
Overview
Description
1-Bromo-2-methyl-4-propoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom, a methyl group, and a propoxy group are substituted at the 1, 2, and 4 positions, respectively. This compound is often used in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-4-propoxybenzene can be synthesized through several methods, one of which involves the bromination of 2-methyl-4-propoxybenzene. This process typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction conditions, such as temperature, pressure, and bromine concentration, are meticulously controlled to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 2-methyl-4-propoxybenzene derivatives.
Oxidation: Formation of 2-methyl-4-propoxybenzoic acid or 2-methyl-4-propoxybenzaldehyde.
Reduction: Formation of 2-methyl-4-propoxybenzene.
Scientific Research Applications
1-Bromo-2-methyl-4-propoxybenzene is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the manufacture of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which 1-Bromo-2-methyl-4-propoxybenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the nucleophile or other reactants.
Comparison with Similar Compounds
2-Bromo-1-methyl-4-propoxybenzene: Similar structure but with different substitution pattern.
1-Bromo-2-methyl-1-propene: Contains a bromine atom and a methyl group but lacks the propoxy group.
2-Bromo-4-methyl-1-propoxybenzene: Another isomer with a different substitution pattern.
Uniqueness: 1-Bromo-2-methyl-4-propoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in targeted synthetic applications and specialized research studies.
Properties
IUPAC Name |
1-bromo-2-methyl-4-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXNCOKSQVUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675016 | |
Record name | 1-Bromo-2-methyl-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-39-8 | |
Record name | 1-Bromo-2-methyl-4-propoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methyl-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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